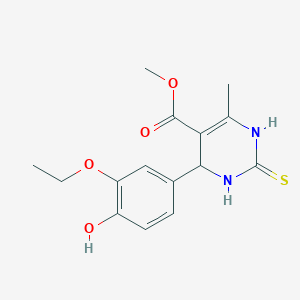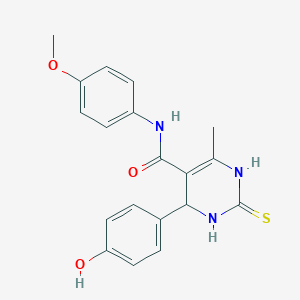![molecular formula C8H6N6 B243120 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B243120.png)
2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile
Übersicht
Beschreibung
2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound with potential applications in the field of medicinal chemistry. It is a derivative of pyrido[2,3-d]pyrimidine and has been synthesized using various methods. This compound has been found to have interesting biological properties, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes, leading to the inhibition of various cellular processes. Additionally, it has been found to induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile have been studied in vitro and in vivo. It has been found to have inhibitory effects on certain enzymes, including tyrosine kinases and topoisomerases. Additionally, it has been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile in lab experiments include its potential as a candidate for the development of enzyme inhibitors and anticancer agents. However, the limitations include the need for further research to fully understand its mechanism of action and its potential toxicity.
Zukünftige Richtungen
For research on 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile include further studies on its mechanism of action, toxicity, and potential applications in medicinal chemistry. Additionally, it may be studied for its potential use in combination with other compounds for the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile has been studied for its potential applications in medicinal chemistry. It has been found to have inhibitory effects on certain enzymes, making it a potential candidate for the development of enzyme inhibitors. Additionally, it has been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C8H6N6 |
|---|---|
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
2,4-diaminopyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C8H6N6/c9-2-4-1-5-6(10)13-8(11)14-7(5)12-3-4/h1,3H,(H4,10,11,12,13,14) |
InChI-Schlüssel |
ASSXWYAJMDWZGO-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC2=C1C(=NC(=N2)N)N)C#N |
Kanonische SMILES |
C1=C(C=NC2=NC(=NC(=C21)N)N)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-chlorophenyl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B243041.png)
![2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243062.png)
![ethyl 6-bromo-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B243069.png)
![6-Amino-4-(4-bromo-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243071.png)
![6-Amino-4-(3,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243077.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243078.png)

![dimethyl 2-{1-[(2,4-dichlorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B243081.png)



![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243090.png)
